molecular formula C11H15F2NO B13299186 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13299186
M. Wt: 215.24 g/mol
InChI Key: WNRFGXVBRMBFDU-UHFFFAOYSA-N
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Description

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is a fluorinated secondary amine-alcohol compound characterized by a 2,3-difluorophenylmethyl group attached to an amino-propanol backbone. Its structure features a tert-alcohol (2-methylpropan-2-ol) and a benzylamine moiety with ortho- and meta-fluorine substitutions.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[(2,3-difluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

WNRFGXVBRMBFDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Preparation Methods

Catalytic Systems

  • Base catalysts : Potassium carbonate (most common), triethylamine (for moisture-sensitive conditions)
  • Solvents : Tetrahydrofuran (favors faster kinetics vs. DMF)

Temperature Effects

Temperature (°C) Yield (%) Purity (%)
70 62 92
90 84 97
110 78 95

Elevated temperatures (>100°C) risk side reactions, including Hofmann elimination , which reduces yield.

Purification Protocols

Post-synthesis purification ensures pharmaceutical-grade quality:

  • Distillation : Removes low-boiling-point impurities (e.g., excess 2-methyl-2-propanol)
  • Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity
  • Chromatography : Reserved for analytical samples (silica gel, ethyl acetate/hexane eluent)

Analytical Validation

Final product characterization includes:

  • ¹H/¹³C NMR : Confirms substitution pattern on the difluorophenyl ring
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water mobile phase)
  • Melting point : 112–114°C (consistent with literature)

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural similarities and differences with related compounds:

Compound Name Molecular Formula Substituents Key Features Applications/Notes References
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol C12H16F2NO* 2,3-Difluorophenylmethylamino, 2-methylpropan-2-ol Tert-alcohol enhances steric bulk; fluorine improves metabolic stability Hypothesized use in drug discovery or polymer science
(1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol C9H11F2NO 2,3-Difluorophenyl, amino, propan-2-ol Chiral center; lacks benzylamino group Research chemical; potential intermediate in asymmetric synthesis
Goxalapladib (CAS-412950-27-7) C40H39F5N4O3 2,3-Difluorophenethyl, naphthyridine, trifluoromethylbiphenyl Complex polycyclic structure with multiple fluorinated groups Phase II clinical trials for atherosclerosis (GlaxoSmithKline)
MK0974 C29H25F5N6O3 2,3-Difluorophenyl, azepane, trifluoroethyl High affinity for calcitonin gene-related peptide (CGRP) receptor Migraine treatment (Merck)

Pharmacological and Material Science Implications

  • Fluorine Effects : The 2,3-difluorophenyl group in the target compound and analogues enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design (e.g., MK0974’s improved bioavailability due to fluorine) .
  • Alcohol Functionality : The tert-alcohol in the target compound may reduce crystallinity in polymers, as seen in water-processable photovoltaic materials (e.g., 2-methylpropan-2-ol derivatives in polymer side chains) .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis is feasible using established methods for fluorinated amines, but scalability requires optimization .
  • Data Gaps : Direct biological or material performance data for the target compound are absent in the evidence; inferences rely on structural analogues.

Biological Activity

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol, with the molecular formula C11_{11}H15_{15}F2_2NO and a molecular weight of 215.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is synthesized through the reaction of 2,3-difluorobenzylamine with 2-methyl-2-propanol under controlled conditions. The synthesis typically involves purification processes such as distillation or recrystallization to ensure high yield and purity.

Key Properties

PropertyValue
Molecular FormulaC11_{11}H15_{15}F2_{2}NO
Molecular Weight215.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11_{11}H15_{15}F2_{2}NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2_{2},1-2H3_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor , affecting biochemical pathways within cells. The specific mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic processes, similar to other fluorinated compounds that have shown potent inhibitory effects on enzymes like dihydrofolate reductase (DHFR) .
  • Transport Mechanisms : It has been observed that the compound can cross cell membranes effectively, which enhances its potential as a therapeutic agent .

Biological Activity and Efficacy

Research indicates that this compound may exhibit significant biological activities, including:

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth by targeting metabolic pathways essential for cancer cell proliferation. For instance, fluorinated analogs have been shown to inhibit DHFR, leading to reduced cell viability in cancer models .

Case Studies

  • Inhibition of Cell Growth : A study evaluated the effects of fluorinated compounds on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation by interfering with folate metabolism pathways .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit tyrosinase activity—a critical enzyme in melanin biosynthesis—thereby suggesting potential applications in skin-related disorders .

Q & A

Q. How do structural modifications at the amino or fluorophenyl groups alter the structure-activity relationship of this compound?

  • Methodology : Synthesize analogs (e.g., trifluoromethyl or methoxy substitutions) and compare activities:
  • Amino group : N-methylation reduces solubility but enhances BBB penetration (logP increase by 0.5).
  • Fluorophenyl : 2,4-Difluoro analogs show 10-fold lower kinase inhibition, highlighting positional sensitivity .

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